1-(2,5-Dimethylphenyl)-3-(prop-2-yn-1-yl)urea
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Overview
Description
1-(2,5-Dimethylphenyl)-3-(prop-2-yn-1-yl)urea is an organic compound with a unique structure that combines a dimethylphenyl group and a propynyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-3-(prop-2-yn-1-yl)urea typically involves the reaction of 2,5-dimethylphenyl isocyanate with propargylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-3-(prop-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-(prop-2-yn-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylphenyl)-3-(prop-2-yn-1-yl)amine
- 2-[(2,5-Dimethylphenyl)amino]-N-(prop-2-yn-1-yl)propanamide
Uniqueness
1-(2,5-Dimethylphenyl)-3-(prop-2-yn-1-yl)urea stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-prop-2-ynylurea |
InChI |
InChI=1S/C12H14N2O/c1-4-7-13-12(15)14-11-8-9(2)5-6-10(11)3/h1,5-6,8H,7H2,2-3H3,(H2,13,14,15) |
InChI Key |
JPXHVRIYPCLKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NCC#C |
Origin of Product |
United States |
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